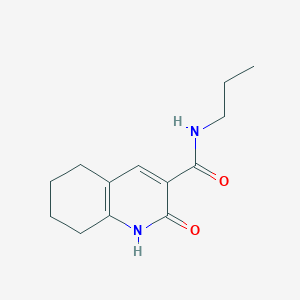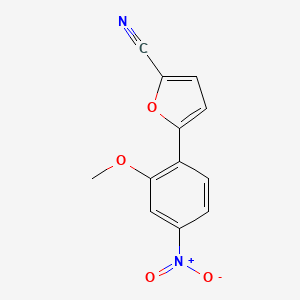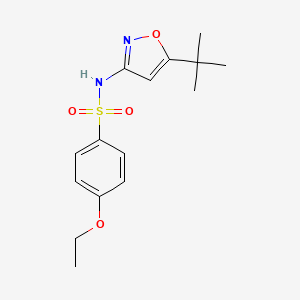
N-(5-tert-butyl-3-isoxazolyl)-4-ethoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-tert-butyl-3-isoxazolyl)-4-ethoxybenzenesulfonamide, also known as Sulfasalazine, is a drug that has been used in the treatment of inflammatory bowel disease (IBD) for several decades. This drug is a combination of a sulfa antibiotic and an anti-inflammatory drug, making it a unique therapeutic agent for the treatment of IBD.
作用机制
The mechanism of action of N-(5-tert-butyl-3-isoxazolyl)-4-ethoxybenzenesulfonamide is not fully understood. However, it is believed that the drug works by inhibiting the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammation seen in IBD. In addition, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal models of IBD, this drug has been shown to reduce inflammation in the colon and improve symptoms such as diarrhea and weight loss. In addition, this compound has been shown to inhibit the growth of several bacterial strains that are associated with IBD. However, this drug can also have some negative effects, such as reducing the levels of beneficial bacteria in the gut and increasing the risk of infections.
实验室实验的优点和局限性
N-(5-tert-butyl-3-isoxazolyl)-4-ethoxybenzenesulfonamide has several advantages for lab experiments. This drug is stable and can be easily synthesized using the method described above. In addition, this compound has been extensively studied in animal models of IBD, making it a useful tool for researchers studying this disease. However, there are some limitations to using this drug in lab experiments. For example, the effects of this compound can vary depending on the animal model used and the dose administered.
未来方向
There are several future directions for the study of N-(5-tert-butyl-3-isoxazolyl)-4-ethoxybenzenesulfonamide. One area of research is the development of new and more effective drug formulations. Another area of research is the study of the long-term effects of this compound on the gut microbiome and the immune system. In addition, researchers are investigating the potential use of this compound in the treatment of other inflammatory diseases, such as rheumatoid arthritis. Finally, researchers are studying the potential use of this compound in combination with other drugs for the treatment of IBD.
Conclusion
In conclusion, this compound is a unique therapeutic agent that has been extensively studied for its anti-inflammatory properties and potential use in the treatment of IBD. The drug has a well-defined synthesis method and has been shown to have several biochemical and physiological effects. However, there are some limitations to using this drug in lab experiments, and further research is needed to fully understand its mechanism of action and potential uses in the treatment of inflammatory diseases.
合成方法
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-4-ethoxybenzenesulfonamide involves the reaction of 5-tert-butyl-3-isoxazolylamine with 4-chloroethoxybenzenesulfonyl chloride in the presence of a base. The resulting compound is then purified through recrystallization to obtain the final product. This method has been used in several studies to obtain pure and stable this compound for further research.
科学研究应用
N-(5-tert-butyl-3-isoxazolyl)-4-ethoxybenzenesulfonamide has been extensively studied for its anti-inflammatory properties and its potential use in the treatment of IBD. Several studies have shown that this drug can reduce inflammation in the colon and improve symptoms of IBD in animal models. In addition, this compound has been shown to have antimicrobial properties and can inhibit the growth of several bacterial strains that are associated with IBD.
属性
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-5-20-11-6-8-12(9-7-11)22(18,19)17-14-10-13(21-16-14)15(2,3)4/h6-10H,5H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZPEKMSMPPQGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

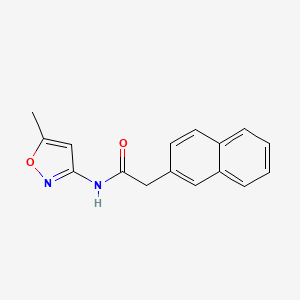
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5365370.png)
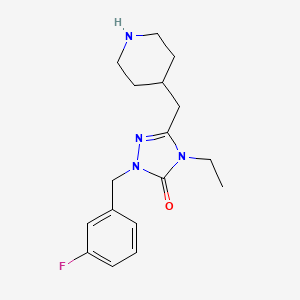
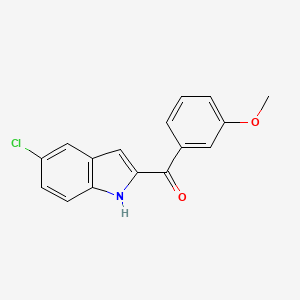
![[5-(2-hydroxy-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5365388.png)
![5-{[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]carbonyl}-2,4'-bipyridine](/img/structure/B5365396.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5365407.png)
![4-methyl-2-{[3-(trifluoromethyl)benzyl]thio}pyrimidine](/img/structure/B5365413.png)
![N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-L-norvalinamide](/img/structure/B5365419.png)
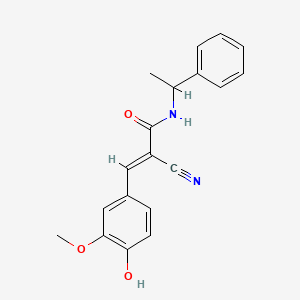
![N-(tert-butyl)-2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5365440.png)
